

Structure-Activity Relationship (SAR) Studies of 4-Aminoimidazole: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The **4-aminoimidazole** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to participate in various non-covalent interactions has made it a focal point for the development of novel therapeutics targeting a wide array of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-aminoimidazole** derivatives, with a focus on their antimicrobial, biofilm inhibitory, and kinase inhibitory activities. The information presented is supported by experimental data and detailed protocols to aid in the design and development of next-generation **4-aminoimidazole**-based drugs.

Antibacterial and Antifungal Activity

4-Aminoimidazole derivatives have demonstrated significant potential as antimicrobial agents. The SAR studies in this area have primarily focused on the impact of substitutions at various positions of the imidazole ring and the amino group.

Key SAR Observations:

• Substitutions on the Imidazole Ring: The nature and position of substituents on the imidazole core play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of a nitro group, particularly at the 5-position, has been shown to enhance activity against anaerobic bacteria and protozoa.[1]



- N-1 Alkylation: The length of the alkyl chain at the N-1 position of the imidazole ring
 influences the lipophilicity of the compounds, which in turn affects their antimicrobial activity.
- 4-Amino Group Modification: Modifications of the 4-amino group, such as its incorporation
 into a larger heterocyclic system or substitution with bulky groups, can modulate the
 antibacterial and antifungal profile. A series of 5-aminoimidazole-4-carboxamidrazones, for
 example, exhibited notable activity against Candida species.[2]

Table 1: SAR of 4-Nitroimidazole Derivatives as Antibacterial Agents

| Compoun d ID | R1 (at N- 1) | R2 (at C- 2) | R3 (at C- 5) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Referenc e |
|-----------------|------------------------------------|-----------------|-----------------|------------------------------------|-------------------------------|---------------|
| 1a | - CH2CH2O H | -CH3 | -NO2 | >500 | >500 | [3] |
| 1b | - CH2CH(O H)CH2O- iPr | -CH3 | -NO2 | 62.5 | 62.5 | [3] |
| 1c | - CH2CH(O H)CH2-Val- OiPr | -CH3 | -NO2 | 31.2 | 62.5 | [3] |

Note: This table presents a selection of compounds to illustrate SAR trends. For a comprehensive list, please refer to the cited literature.

Biofilm Inhibition

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. **4-Aminoimidazole** derivatives have emerged as promising agents that can inhibit biofilm formation in various pathogenic bacteria, including Salmonella typhimurium and Pseudomonas aeruginosa.



Key SAR Observations:

- Aryl Substitution at C-4(5): The presence of an aryl group at the 4- or 5-position of the 2-aminoimidazole scaffold is a key determinant of biofilm inhibitory activity. The substitution pattern on this aryl ring significantly impacts potency.[4]
- N-1 Substituents: The nature of the substituent at the N-1 position has a major effect on the antibiofilm activity. Alkyl groups of intermediate length have been found to be favorable.[5]
- Precursor Activity: Interestingly, some imidazo[1,2-a]pyrimidinium salts, which are precursors in the synthesis of 2-aminoimidazoles, also exhibit biofilm inhibitory activity, suggesting they may act as prodrugs.[4][5]

Table 2: SAR of 2-Aminoimidazole Derivatives as Biofilm Inhibitors against S. typhimurium

| Compound ID | R1 (at N-1) | R2 (at C-4/5) | IC50 (μM) | Reference |
|-------------|-------------|----------------|-----------|-----------|
| 2a | Н | Phenyl | >100 | [4] |
| 2b | Н | 4-Chlorophenyl | 25 | [4] |
| 2c | n-Butyl | Phenyl | 10 | [5] |
| 2d | n-Octyl | Phenyl | 5 | [5] |

Note: IC50 values represent the concentration required to inhibit biofilm formation by 50%.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. **4- Aminoimidazole** derivatives have been successfully developed as potent inhibitors of several kinases, such as those from the Src family and the c-Met receptor tyrosine kinase.

Key SAR Observations for Src Family Kinase (SFK) Inhibitors:

 Hinge Binding: The 4-aminoimidazole core has been identified as an effective hinge-binder for c-Src kinase.[6]



Side Chain Optimization: A "mix and match" strategy for optimizing the side chains attached to the core has led to the identification of highly potent inhibitors with nanomolar IC50 values.
 [6][7] The introduction of specific moieties can significantly enhance the inhibitory activity against various SFK members like Src, Fyn, Lyn, and Yes.[6][8]

Key SAR Observations for c-Met Kinase Inhibitors:

- Scaffold Hopping: Replacement of a central benzene ring with a pyridine or trimethylpyridine
 in known c-Met inhibitors has shown dramatic differences in inhibitory activity, highlighting
 the sensitivity of the kinase to the core scaffold.
- Linker and Terminal Groups: The nature of the linker and the terminal phenyl rings in 4-phenoxypyridine derivatives bearing an imidazole-4-carboxamide moiety is crucial. Electron-withdrawing groups, especially halogens, on the terminal phenyl ring have been found to be beneficial for antitumor activity.[9]

Table 3: SAR of 4-Aminoimidazole Derivatives as Src Family Kinase Inhibitors

| Compoun d ID | R Group Modificati on | Src IC50 (nM) | Fyn IC50 (nM) | Lyn IC50 (nM) | Yes IC50 (nM) | Referenc e |
|-----------------|------------------------------|------------------|------------------|------------------|------------------|---------------|
| 3a | (reference compound) | 220 | 689 | 1300 | 167 | [6] |
| 3b | Optimized Side Chain 1 | 15 | 30 | 50 | 10 | [7] |
| 3c | Optimized Side Chain 2 | 8 | 25 | 40 | 8 | [7] |

Table 4: SAR of 4-Aminoimidazole Derivatives as c-Met Kinase Inhibitors



| Compound ID | Scaffold Feature | Linker | Terminal Phenyl Group | c-Met IC50 (μM) | Reference |
|----------------|---------------------------|-----------------------------|-----------------------------|--------------------|-----------|
| 4a | 4- Phenoxypyrid ine | lmidazole-4- carboxamide | Unsubstituted | 0.85 | [9] |
| 4b | 4- Phenoxypyrid ine | lmidazole-4- carboxamide | 4-Fluoro | 0.025 | [9] |
| 4c | 4- Phenoxypyrid ine | lmidazole-4- carboxamide | 4-Chloro | 0.012 | [9] |

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial agents.[1][5][10][11]

- a. Preparation of Materials:
- Test compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO).
- Bacterial strains: Use fresh overnight cultures of the test organisms (e.g., S. aureus, E. coli).
- Culture medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
- 96-well microtiter plates.
- b. Procedure:
- Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.
 Typically, 100 μL of CAMHB is added to wells 2 through 12. Add 200 μL of the highest concentration of the test compound to well 1. Transfer 100 μL from well 1 to well 2, mix, and



continue the serial dilution to well 10. Discard 100 μ L from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[11]

- Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Add 100 μL of the final bacterial inoculum to wells 1 through 11.
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[11]
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Formation Inhibition Assay

This protocol describes a common method for quantifying the inhibition of biofilm formation using crystal violet staining.[12][13]

- a. Preparation of Materials:
- Test compounds.
- Bacterial strains (e.g., S. typhimurium).
- Tryptic Soy Broth (TSB) or other suitable growth medium.
- 96-well polystyrene microtiter plates.
- 0.1% Crystal Violet solution.
- 30% Acetic acid or ethanol for destaining.
- b. Procedure:
- Grow overnight cultures of the bacterial strains in TSB at 37°C.

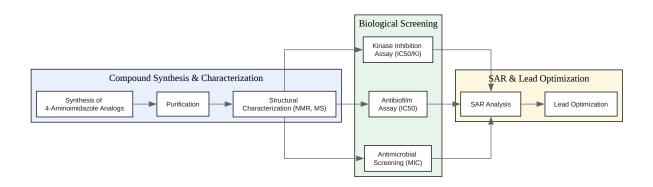


- Normalize the cultures to an OD600 of 0.8 and then dilute 1:100 in fresh TSB.[12]
- Add 100 μ L of the diluted bacterial culture to the wells of a 96-well plate.
- Add 100 µL of the test compounds at various concentrations to the wells. Include a vehicle control.
- Incubate the plate under static conditions at 30°C for 24-48 hours to allow for biofilm formation.[12]
- After incubation, carefully remove the planktonic cells by aspiration and wash the wells gently with phosphate-buffered saline (PBS) or water.
- Stain the attached biofilms by adding 125 μ L of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[13]
- Remove the crystal violet solution and wash the wells again to remove excess stain.
- Solubilize the bound crystal violet by adding 200 μL of 30% acetic acid or ethanol to each well.
- Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The
 percentage of biofilm inhibition is calculated relative to the control wells.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by **4-aminoimidazole** derivatives and a general experimental workflow.

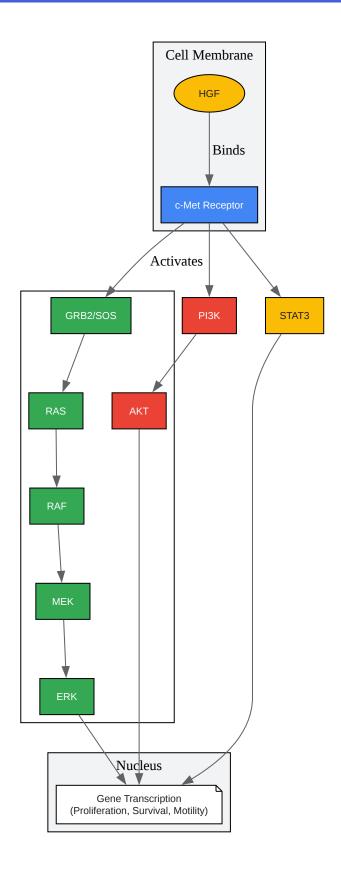




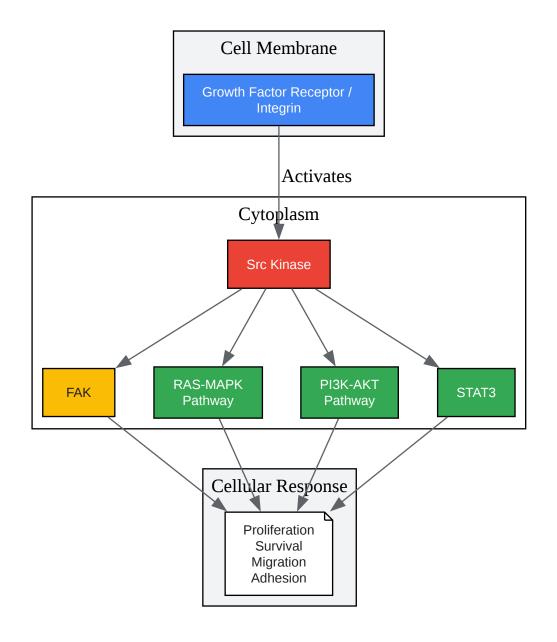
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General experimental workflow for SAR studies.









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